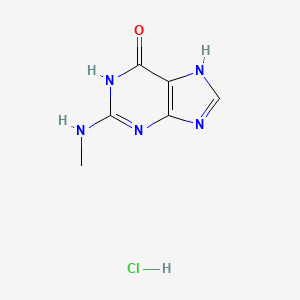![molecular formula C31H48N2O3 B13843635 (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[117002,1004,8014,18]icosa-4(8),5-diene is a complex organic molecule characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of oxane rings and diaza groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen or addition of hydrogen to form reduced products.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pentacyclic structures with oxane rings and diaza groups. Examples are:
- (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene analogs with different substituents.
- Other diazapentacyclic compounds with varying ring sizes and functional groups.
Uniqueness
The uniqueness of (1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[117002,1004,8
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C31H48N2O3 |
|---|---|
分子量 |
496.7 g/mol |
IUPAC 名称 |
(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene |
InChI |
InChI=1S/C31H48N2O3/c1-29-19-21-20-32-33(27-8-4-6-16-34-27)26(21)18-22(29)10-11-23-24(29)12-14-30(2)25(23)13-15-31(30,3)36-28-9-5-7-17-35-28/h20,22-25,27-28H,4-19H2,1-3H3/t22-,23-,24-,25-,27?,28?,29+,30+,31?/m1/s1 |
InChI 键 |
RNRLLOSHSJNDOB-PILUUYQYSA-N |
手性 SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2(C)OC4CCCCO4)CC[C@H]5[C@@]3(CC6=C(C5)N(N=C6)C7CCCCO7)C |
规范 SMILES |
CC12CCC3C(C1CCC2(C)OC4CCCCO4)CCC5C3(CC6=C(C5)N(N=C6)C7CCCCO7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


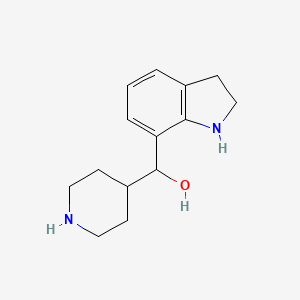
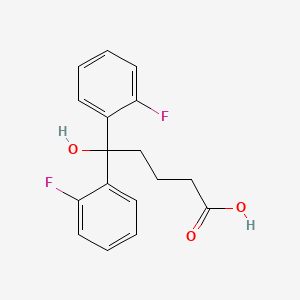
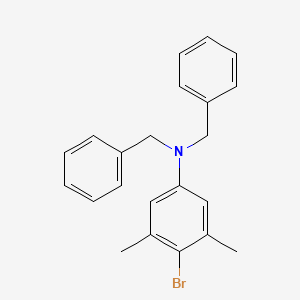
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)



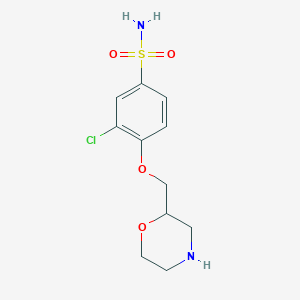

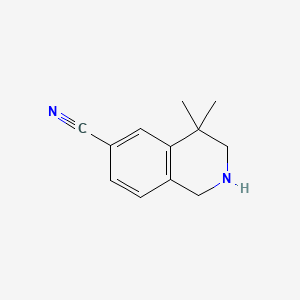
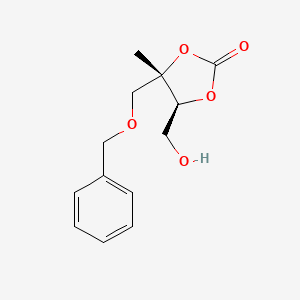
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)

